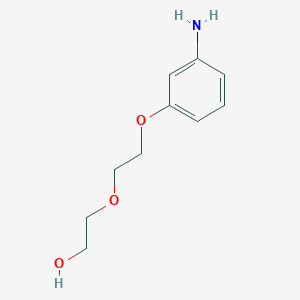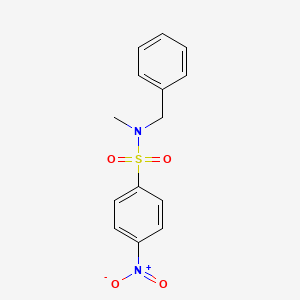![molecular formula C10H12N2 B12833721 4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
4,5,6-Trimethyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of three methyl groups at the 4th, 5th, and 6th positions of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4,5,6-Trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
4,5,6-Trimethyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 4,5,6-Trimethyl-1H-benzo[d]imidazole varies depending on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
類似化合物との比較
4,5,6-Trimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the three methyl groups.
2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: A derivative with two methyl groups at the 5th and 6th positions.
Uniqueness: The presence of three methyl groups at the 4th, 5th, and 6th positions in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
4,5,6-trimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-9-10(12-5-11-9)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) |
InChIキー |
BWOKKWAZJDCAGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)C)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



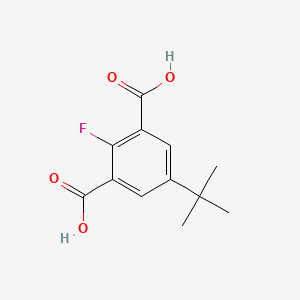

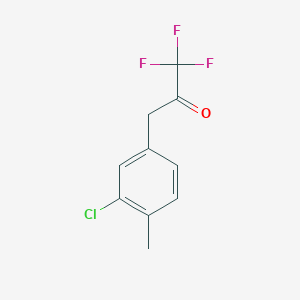
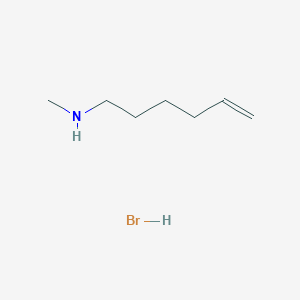
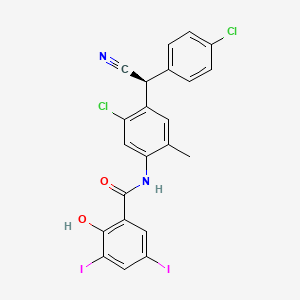


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)

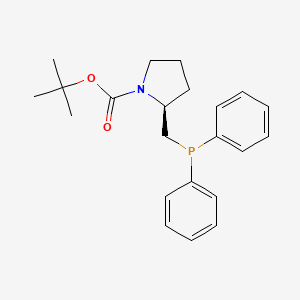
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
